N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a complex chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tetrahydroquinoline ring, an acetyl group, and a fluorobenzamide moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The acetylation of the tetrahydroquinoline ring is then carried out using acetic anhydride in the presence of a base such as pyridine. Finally, the fluorobenzamide moiety is introduced through an amide coupling reaction using 4-fluorobenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for the Pictet-Spengler reaction, automated acetylation processes, and high-throughput amide coupling techniques. The use of advanced purification methods such as recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Alcohol derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a fluorine atom, which may alter its chemical reactivity and biological activity.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide: This compound has a cyclohexanecarboxamide moiety, which may affect its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)21-10-2-3-14-11-16(8-9-17(14)21)20-18(23)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLWQBHXUPEEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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